(4-Phenoxyphenyl)acetaldehyd

Übersicht

Beschreibung

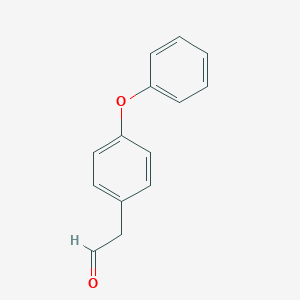

(4-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

(4-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Biological Studies: It is employed in studying the interactions of aldehydes with biological macromolecules.

Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

Target of Action

Related compounds such as phenoxy acetamide and its derivatives have been studied for their pharmacological activities

Mode of Action

It’s known that acetaldehyde compounds can act as protecting groups in organic synthesis . They exhibit stability and lack of reactivity in neutral to strongly basic environments, which could influence their interaction with biological targets .

Biochemical Pathways

Acetaldehyde compounds are known to participate in various biochemical reactions, including the formation of acetals . The formation of acetals involves several steps, including protonation of the carbonyl group, nucleophilic attack by an alcohol, and deprotonation to form a hemiacetal .

Pharmacokinetics

A related compound, 2-oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic potential.

Result of Action

Action Environment

The action of (4-Phenoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, acetaldehyde compounds are known for their stability in neutral to strongly basic environments . Moreover, environmental factors such as temperature, pH, and presence of other chemicals can affect the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

The biochemical properties of (4-Phenoxyphenyl)acetaldehyde are not well-studied. It is known that aldehydes, including (4-Phenoxyphenyl)acetaldehyde, can undergo various biochemical reactions. They can react with proteins, enzymes, and other biomolecules, often forming covalent bonds

Cellular Effects

It is known that acetaldehyde, a related compound, can cause significant dose-dependent increases of cytotoxicity, reactive oxygen species (ROS) level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells

Molecular Mechanism

Aldehydes can undergo a variety of reactions, including nucleophilic addition and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that the effects of substances can change over time, ranging from milliseconds (response time) to years (lifetime) . This includes the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of substances can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that acetaldehyde is an intermediate product in the metabolism of ethanol and participates in the tricarboxylic acid cycle metabolism

Transport and Distribution

It is known that auxin influx carriers play an important role in the transport and distribution of substances within cells and tissues

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde . Another method includes the Vilsmeier-Haack reaction, where 4-phenoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding aldehyde .

Industrial Production Methods

Industrial production of (4-Phenoxyphenyl)acetaldehyde typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. Industrial methods often employ safer and more environmentally friendly oxidizing agents to minimize hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, MnO2

Reduction: NaBH4, LiAlH4

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

Oxidation: 4-Phenoxybenzoic acid

Reduction: 4-Phenoxybenzyl alcohol

Substitution: Various substituted phenoxyphenyl derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Phenoxybenzaldehyde

- 4-Phenoxybenzoic acid

- 4-Phenoxybenzyl alcohol

Uniqueness

(4-Phenoxyphenyl)acetaldehyde is unique due to its combination of a phenoxy group and an aldehyde moiety, which imparts distinct reactivity and versatility in chemical transformations. Unlike its analogs, it can undergo both oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

(4-Phenoxyphenyl)acetaldehyde, a compound with the chemical formula CHO, has garnered attention in various fields of biological and medicinal research. Its unique structure, characterized by a phenoxy group attached to an acetaldehyde moiety, endows it with distinct biological activities that have been explored in recent studies.

The compound features an aldehyde functional group, which is known for its reactivity in biological systems. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This reactivity is crucial in medicinal chemistry, where such interactions can lead to therapeutic effects or toxicity depending on the target molecules involved.

Key Properties:

- Molecular Weight: 226.27 g/mol

- Chemical Structure:

Antimicrobial Properties

Recent studies have indicated that (4-Phenoxyphenyl)acetaldehyde exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study reported that derivatives of this compound demonstrated enhanced activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Research indicates that it can modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. The presence of the phenoxy group may enhance its binding affinity to specific receptors involved in inflammation .

Case Study 1: Antituberculosis Activity

In a study focused on synthesizing derivatives for antituberculosis activity, (4-Phenoxyphenyl)acetaldehyde was evaluated alongside other compounds. The results indicated a promising profile for inhibiting Mycobacterium tuberculosis, with IC values significantly lower than those of standard treatments. This suggests that modifications to the compound could yield even more effective antituberculosis agents .

Case Study 2: Dual Modulators for Metabolic Disorders

Another research effort involved designing acetamides based on (4-Phenoxyphenyl)acetaldehyde as dual modulators targeting acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs). These compounds showed potential in managing metabolic syndrome-related diseases, highlighting the versatility of (4-Phenoxyphenyl)acetaldehyde in drug development .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activities of (4-Phenoxyphenyl)acetaldehyde compared to related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| (4-Phenoxyphenyl)acetaldehyde | Significant | Moderate | Effective against Mycobacterium tuberculosis |

| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide | High | High | Dual ACC inhibitor and PPAR agonist |

| Umbelliferone derivatives | Moderate | Low | Coupled with phenoxy derivatives for synergy |

Future Directions

The ongoing research into (4-Phenoxyphenyl)acetaldehyde suggests a promising future for this compound in medicinal chemistry. Further studies focusing on structure-activity relationships (SAR), molecular docking simulations, and in vivo evaluations are essential to fully understand its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEFWLAWEUALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629177 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109330-01-0, 202825-61-4 | |

| Record name | (4-Phenoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.